molecular formula C9H8F2N2O2 B13121762 6-(Difluoromethoxy)-2-methoxy-1H-benzo[d]imidazole

6-(Difluoromethoxy)-2-methoxy-1H-benzo[d]imidazole

Cat. No.: B13121762
M. Wt: 214.17 g/mol
InChI Key: YEMPODDWKFHEQN-UHFFFAOYSA-N
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Description

6-(Difluoromethoxy)-2-methoxy-1H-benzo[d]imidazole is a chemical compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Difluoromethoxy)-2-methoxy-1H-benzo[d]imidazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of 5-methoxy and 5-difluoromethoxy bis-propargyl substituted benzimidazole-2-thiols, which undergo a “click chemistry” reaction . The reaction conditions often include the use of catalysts such as sodium ascorbate and CuSO4·5H2O.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethoxy)-2-methoxy-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzimidazole derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

6-(Difluoromethoxy)-2-methoxy-1H-benzo[d]imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Difluoromethoxy)-2-methoxy-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through molecular docking studies and structure-activity relationship (SAR) analyses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Difluoromethoxy)-2-methoxy-1H-benzo[d]imidazole is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of both difluoromethoxy and methoxy groups enhances its reactivity and potential for diverse applications compared to other benzimidazole derivatives.

Properties

Molecular Formula

C9H8F2N2O2

Molecular Weight

214.17 g/mol

IUPAC Name

6-(difluoromethoxy)-2-methoxy-1H-benzimidazole

InChI

InChI=1S/C9H8F2N2O2/c1-14-9-12-6-3-2-5(15-8(10)11)4-7(6)13-9/h2-4,8H,1H3,(H,12,13)

InChI Key

YEMPODDWKFHEQN-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(N1)C=C(C=C2)OC(F)F

Origin of Product

United States

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